molecular formula C18H18BrNO3 B2985783 2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate CAS No. 1794778-19-0

2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate

Cat. No.: B2985783
CAS No.: 1794778-19-0
M. Wt: 376.25
InChI Key: DUGAWVMXXSPRPW-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate is a chemical compound with the molecular formula C18H18BrNO3 and a molecular weight of 376.2 . Its structure features a 3,4-dimethylbenzoate group linked via a 2-oxoethyl chain to a 4-bromobenzylamino moiety, making it a potential intermediate for the synthesis of more complex molecules . Compounds with similar structural motifs, such as benzoate esters and bromobenzyl groups, are frequently utilized in medicinal chemistry as synthons for constructing drug-like molecules and are investigated for various pharmacological activities . As a specialized research chemical, it can serve as a valuable building block in organic synthesis, particularly in the development of novel compounds for high-throughput screening and lead optimization . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c1-12-3-6-15(9-13(12)2)18(22)23-11-17(21)20-10-14-4-7-16(19)8-5-14/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGAWVMXXSPRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate typically involves a multi-step process:

    Formation of 4-Bromobenzylamine: This can be achieved by the bromination of benzylamine using bromine in the presence of a suitable solvent such as acetic acid.

    Esterification Reaction: The 3,4-dimethylbenzoic acid is reacted with an appropriate alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid to form the ester.

    Coupling Reaction: The final step involves the coupling of 4-bromobenzylamine with the esterified product in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can facilitate binding to specific sites, while the amino and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Methoxy-Substituted Tyramine Derivatives (Ph2–Ph6)

Compounds such as 2-((4-methoxyphenethyl)amino)-2-oxoethyl 4-hydroxybenzoate (Ph2) and 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (Ph6) share the 2-oxoethylamino backbone but differ in substituents:

  • Substituent Effects: The target compound’s 4-bromobenzyl group is electron-withdrawing, whereas Ph2–Ph6 derivatives feature methoxy (electron-donating) or hydroxy groups on their aromatic rings.
  • Physical Properties : Ph2–Ph6 exhibit melting points ranging from 93–134°C , with Rf values between 0.51–0.61 , reflecting moderate polarity. The absence of bromine in these analogs likely reduces molecular weight (e.g., Ph6: ~353 g/mol vs. 408.6 g/mol for the target) .

Halogenated Phenacyl Esters

2-(4-Bromophenyl)-2-oxoethyl 4-chlorobenzoate () shares the phenacyl ester core and bromine substituent but lacks the amino group. Key differences:

  • Reactivity: The amino group in the target compound may enhance hydrogen bonding, affecting solubility and photolytic stability. In contrast, the halogenated analog undergoes photolysis to synthesize heterocycles like oxazoles .
  • Crystallography : The halogenated analog’s crystal structure (reported in ) reveals planar aromatic rings, suggesting similar packing efficiency could occur in the target compound despite steric bulk from the dimethylbenzoate group .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) XLogP3 Rotatable Bonds Polar Surface Area (Ų)
Target Compound 408.6 6.4 6 69.4
2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate 429.5 ~5.8* 7 ~75
2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate 331.8 ~5.2* 5 ~66
Ph6 (Methoxy-substituted) ~353 ~3.1 5 ~85

*Estimated based on structural similarity.

  • Lipophilicity : The target compound’s higher XLogP3 (6.4 ) vs. methoxy-substituted analogs (~3.1) underscores the bromine atom’s contribution to hydrophobicity, which may enhance membrane permeability .

Biological Activity

The compound 2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into several functional groups:

  • Amine Group : Contributes to the compound's reactivity and interaction with biological targets.
  • Ester Group : May influence the compound's solubility and bioavailability.
  • Bromobenzyl Substituent : Known for enhancing lipophilicity and potentially affecting binding affinity to targets.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its effects on various cellular pathways. Key areas of investigation include:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties by inhibiting cyclin-dependent kinases (CDKs), particularly CDK2. CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to reduced proliferation of cancer cells. For example, a study highlighted the effectiveness of related compounds in inducing apoptosis in cancer cell lines through CDK inhibition .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Inhibitors targeting enzymes such as CDK2 are critical for developing therapies against cancers characterized by uncontrolled cell division. The structure-activity relationship (SAR) studies suggest that modifications to the bromobenzyl group can enhance enzyme binding affinity .

Case Studies and Research Findings

  • In Vitro Studies :
    • A series of experiments were conducted using various cancer cell lines (e.g., MCF-7, HeLa) to assess the cytotoxic effects of this compound. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutics.
  • Mechanism of Action :
    • The mechanism was elucidated through flow cytometry and Western blot analyses, revealing that the compound triggers apoptosis via the intrinsic pathway, characterized by increased cytochrome c release and activation of caspases .
  • Animal Studies :
    • Preliminary animal studies have shown promise in vivo, where administration of the compound resulted in tumor regression in xenograft models. These studies are crucial for understanding pharmacokinetics and therapeutic windows.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant cytotoxicity in MCF-7 and HeLa cells
Enzyme InhibitionEffective CDK2 inhibitor; structure-dependent activity
Apoptosis InductionTriggered intrinsic pathway; increased caspase activity

Q & A

Q. What methodologies reconcile discrepancies in crystallographic data for related compounds?

  • Methodological Answer : Re-refine existing X-ray datasets using updated software (e.g., SHELXL vs. OLEX2). Compare thermal ellipsoid models to assess disorder or dynamic effects. Validate with variable-temperature crystallography to detect phase transitions .

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